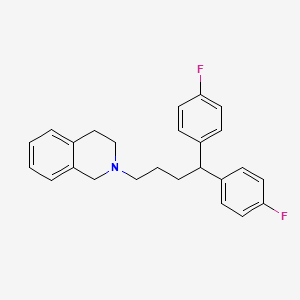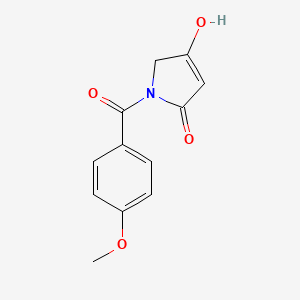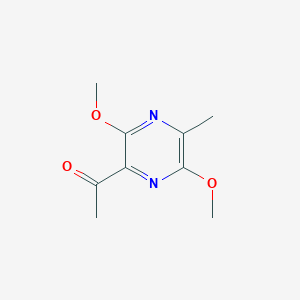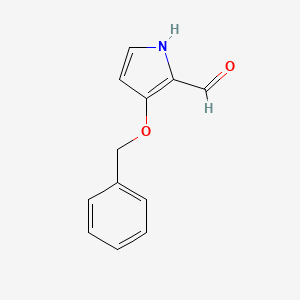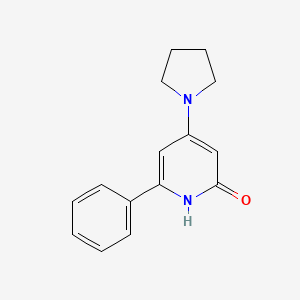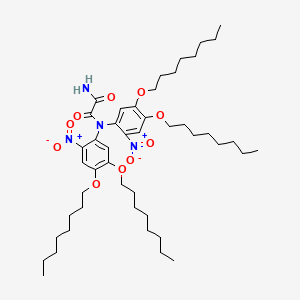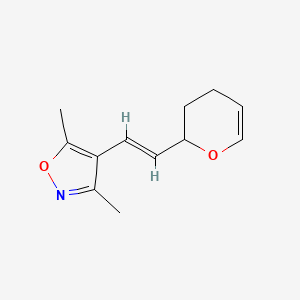![molecular formula C31H46O2P2 B12895150 (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) is a complex organic compound known for its unique structural properties. It is characterized by the presence of two chroman rings connected through a spiro linkage, with multiple methyl groups and diethylphosphine substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) typically involves multi-step organic reactions. One common method includes the reaction of chroman derivatives with diethylphosphine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .
化学反応の分析
Types of Reactions
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents .
科学的研究の応用
Chemistry
In chemistry, (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. Its ability to form complexes with metals can be exploited in imaging and diagnostic applications .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalysis is particularly valuable in the production of fine chemicals and pharmaceuticals .
作用機序
The mechanism by which (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can facilitate various catalytic processes by providing a stable environment for the reaction intermediates. The molecular targets and pathways involved include metal centers in enzymes and other catalytic systems .
類似化合物との比較
Similar Compounds
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diylbis(diphenylphosphine)): This compound has diphenylphosphine groups instead of diethylphosphine, which alters its reactivity and applications.
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-6,6’-diyl)bis(diethylphosphine): This variant has different substitution patterns on the chroman rings, affecting its chemical properties.
Uniqueness
The uniqueness of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) lies in its specific substitution pattern and the presence of diethylphosphine groups.
特性
分子式 |
C31H46O2P2 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
(8'-diethylphosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl)-diethylphosphane |
InChI |
InChI=1S/C31H46O2P2/c1-11-34(12-2)25-17-21(5)15-23-27(25)32-31(19-29(23,7)8)20-30(9,10)24-16-22(6)18-26(28(24)33-31)35(13-3)14-4/h15-18H,11-14,19-20H2,1-10H3 |
InChIキー |
UMIMOKGOJQXPTP-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)C1=CC(=CC2=C1OC3(CC2(C)C)CC(C4=C(O3)C(=CC(=C4)C)P(CC)CC)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


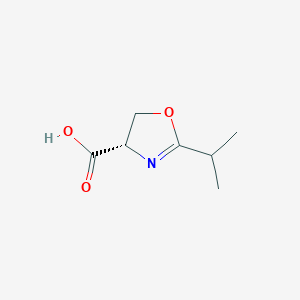
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)
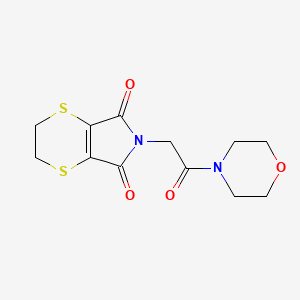
![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)
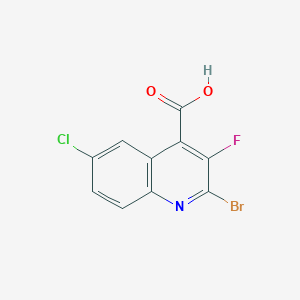
![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
